molecular formula C11H9FN2O B11897109 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

Cat. No.: B11897109
M. Wt: 204.20 g/mol
InChI Key: ULNFMEOCBHVXMW-UHFFFAOYSA-N
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Description

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one is a heterocyclic compound with the molecular formula C11H9FN2O. This compound is part of the pyrazinoindole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be achieved through various synthetic routes. One common method involves a cycloaddition reaction between an N-ethylamine-indole and formaldehyde in the presence of benzotriazole . This reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high yield and purity.

For industrial production, bulk manufacturing processes are employed. These processes often involve the use of large-scale reactors and optimized reaction conditions to produce the compound efficiently and cost-effectively .

Chemical Reactions Analysis

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one involves its interaction with specific molecular targets. It acts as a partial agonist at MT1 receptors and does not possess intrinsic activity at MT2 receptors . This selective activity suggests that the compound may modulate specific signaling pathways, making it a valuable tool for studying receptor functions and developing targeted therapies.

Comparison with Similar Compounds

8-Fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one can be compared with other pyrazinoindole derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific fluorine substitution, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

8-fluoro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H9FN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15)

InChI Key

ULNFMEOCBHVXMW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)F)C=C2C(=O)N1

Origin of Product

United States

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